Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-
Overview
Description
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-, also known as Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-, is a useful research compound. Its molecular formula is C18H20O2 and its molecular weight is 268.3 g/mol. The purity is usually 95%.
The exact mass of the compound Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 527817. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
4-(2,2,4-trimethyl-3H-chromen-4-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-17(2)12-18(3,13-8-10-14(19)11-9-13)15-6-4-5-7-16(15)20-17/h4-11,19H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXYDGGNWZUHESZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=CC=CC=C2O1)(C)C3=CC=C(C=C3)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30883388 | |
Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
472-41-3 | |
Record name | Chroman I | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=472-41-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472413 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dianin's compound | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527817 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dianin's compound | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46014 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dianin's compound | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 4-(4'-Hydroxyphenyl)-2,2,4-trimethylchroman | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30883388 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.775 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-(4'-HYDROXYPHENYL)-2,2,4-TRIMETHYLCHROMAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/90766708Z6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Dianin's compound?
A1: The molecular formula of Dianin's compound is C18H20O2, and its molecular weight is 268.35 g/mol.
Q2: What is unique about the crystal structure of Dianin's compound?
A: Dianin's compound forms a distinctive trigonal crystal structure. This structure creates hour-glass-shaped cavities that can encapsulate guest molecules, leading to the formation of clathrate inclusion complexes. [] These cavities remain largely unchanged even when guest molecules are present. []
Q3: Does the inclusion of guest molecules affect the thermal expansion of Dianin's compound clathrates?
A: Yes, the type of guest molecule present influences the thermal expansion of Dianin's compound clathrates. This effect is attributed to the specific host-guest interactions within the clathrate structure. []
Q4: How does Dianin's compound interact with guest molecules?
A: Dianin's compound forms inclusion complexes primarily through weak van der Waals forces and hydrogen bonding. The size and shape of the guest molecule play a significant role in determining whether it can be included within the host cavity and the stability of the resulting clathrate. [, , ]
Q5: Is Dianin's compound selective towards specific guest molecules?
A: Yes, Dianin's compound exhibits selectivity in its clathrate formation. For example, it shows a marked selectivity for hydrocarbons in the C5-C10 range. [] This selectivity is influenced by factors such as the guest molecule's shape, size, and the rate of host crystallization. [, , ]
Q6: Can Dianin's compound form clathrates with a variety of guest molecules?
A: Dianin's compound forms clathrates with a diverse range of guest molecules, including alcohols, carboxylic acids, chloroform, carbon tetrachloride, and various hydrocarbons. [, , , , ] The stoichiometry of the clathrate (host:guest ratio) can vary depending on the specific guest molecule involved. [, ]
Q7: How does the presence of a guest molecule affect the hydrogen bond network in Dianin's compound clathrates?
A: Molecular dynamics simulations reveal that guest molecules can participate in the hydrogen bond network of Dianin's compound clathrates. For instance, in the ethanol clathrate, the ethanol molecule can facilitate the reorientation of the host's hydrogen bond network, lowering the energy barrier for this process. [, ]
Q8: Can the cavity shape of Dianin's compound be modified?
A: Yes, researchers have successfully synthesized analogues of Dianin's compound with modifications to the basic structure, resulting in altered cavity shapes. These modifications influence the inclusion behavior and selectivity of the host molecule. [, , , ]
Q9: What are some potential applications of Dianin's compound and its clathrates?
A9: Due to its ability to selectively encapsulate guest molecules, Dianin's compound has potential applications in various fields, including:
- Separation technology: Selective inclusion can be used to separate mixtures of hydrocarbons or other compounds. []
- Catalysis: The confined environment within the clathrate cavity can modify the reactivity of guest molecules, offering potential for catalysis. [, ]
- Drug delivery: Clathrates could potentially be used for controlled release or targeted delivery of pharmaceuticals. []
Q10: What are some limitations of Dianin's compound that need to be addressed for its wider application?
A10:
Q11: How has computational chemistry been used to study Dianin's compound and its clathrates?
A: Computational methods such as molecular mechanics (MM) and molecular dynamics (MD) simulations have provided valuable insights into the structure, dynamics, and guest-host interactions in Dianin's compound clathrates. [, , ] These techniques help researchers understand guest molecule orientation, mobility within the cavity, and the effect of guest inclusion on the host framework.
Q12: What spectroscopic techniques are commonly used to characterize Dianin's compound and its clathrates?
A12: Several spectroscopic techniques are valuable for studying Dianin's compound and its clathrates:
- Solid-state NMR: Provides information about the structure and dynamics of both the host and guest molecules within the clathrate. 13C, 2H, and 129Xe NMR have been used to study various aspects of these systems. [, , , , ]
- Infrared (IR) and Raman spectroscopy: Offer insights into the vibrational modes of the host and guest molecules and can reveal information about hydrogen bonding interactions. []
- Electron paramagnetic resonance (EPR): Useful for studying systems with unpaired electrons, such as clathrates containing nitroxide radicals. EPR can provide information about guest molecule orientation and mobility within the clathrate cavity. []
Q13: How is the chirality of Dianin's compound relevant to its clathrate formation?
A: Dianin's compound possesses chiral centers and can exist as different enantiomers. Research has shown that the use of resolved enantiomers, either solely or in quasiracemic mixtures, can influence the guest inclusion properties and lead to unique clathrate structures with distinct properties. [, , ]
Q14: How does the concept of "nodal equivalence" apply to Dianin's compound and other clathrate formers?
A: Nodal equivalence refers to the similar roles that (O–H)6 hydrogen-bonded rings and aromatic rings can play in forming supramolecular assemblies. Dianin's compound, β-hydroquinone, and endo-4,endo-8-dimethylbicyclo[3.3.1]nonane-endo-2,endo-6-diol all utilize (O–H)6 rings to create clathrate structures, highlighting the significance of this motif in supramolecular chemistry. []
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